Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)- is a complex organic compound that features a propanamide backbone with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)- typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The next step involves the alkylation of the tetrazole ring with a suitable alkyl halide to introduce the 4-ethylphenyl group.
The propanamide backbone is then constructed by reacting diethylamine with a suitable acyl chloride under basic conditions to form N,N-diethylpropanamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)- can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated tetrazole derivatives
Scientific Research Applications
Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites of enzymes and inhibit their activity. The thioether linkage and the amide group can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, N,N-diethyl-3-(((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)thio)-
- Propanamide, N,N-diethyl-3-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thio)-
- Propanamide, N,N-diethyl-3-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)thio)-
Uniqueness
Propanamide, N,N-diethyl-3-(((1-(4-ethylphenyl)-1H-tetrazol-5-yl)methyl)thio)- is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
80472-88-4 |
---|---|
Molecular Formula |
C17H25N5OS |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N,N-diethyl-3-[[1-(4-ethylphenyl)tetrazol-5-yl]methylsulfanyl]propanamide |
InChI |
InChI=1S/C17H25N5OS/c1-4-14-7-9-15(10-8-14)22-16(18-19-20-22)13-24-12-11-17(23)21(5-2)6-3/h7-10H,4-6,11-13H2,1-3H3 |
InChI Key |
YGJPZHHSAQYFEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NN=N2)CSCCC(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.